molecular formula C5H7N7 B055389 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine CAS No. 116889-64-6

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B055389
CAS No.: 116889-64-6
M. Wt: 165.16 g/mol
InChI Key: GCRANKPLOKKLTB-UHFFFAOYSA-N
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Description

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a tetrazole moiety

Preparation Methods

The synthesis of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine typically involves multi-step chemical reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyrazole ring may be substituted with different functional groups. Common reagents include halides and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

    1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide: This compound has a sulfonamide group instead of an amine, which may result in different chemical and biological properties.

    1-Ethyl-4-(2H-tetrazol-5-yl)-1H-pyrazole-5-amine: The ethyl substitution may affect the compound’s reactivity and interactions with molecular targets

Properties

IUPAC Name

2-methyl-4-(2H-tetrazol-5-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c1-12-4(6)3(2-7-12)5-8-10-11-9-5/h2H,6H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRANKPLOKKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558177
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116889-64-6
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116889-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazol-5-amine, 1-methyl-4-(2H-tetrazol-5-yl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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